AChE Inhibitory Activity: Allyl-Substituted 6-Phenyl Core vs. Unsubstituted Core and vs. Rivastigmine
In a head-to-head series, the N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide derivative (II-B3) inhibited AChE with an IC50 of 90.1 µM, whereas the corresponding N-benzyl analog exhibited no measurable activity, and the parent 2-hydroxy-6-phenylpyrimidine-4-carboxamide (lacking N-substitution) was inactive [1]. This differential highlights that the 6-phenylpyrimidine-4-carboxamide core is necessary but not sufficient; only the allyl-bearing derivative achieves target engagement. Notably, II-B3 showed zero inhibition of BuChE at concentrations up to 100 µM, conferring functional AChE selectivity that rivastigmine (dual AChE/BuChE inhibitor) lacks [1].
| Evidence Dimension | In vitro AChE inhibition IC50 |
|---|---|
| Target Compound Data | 90.1 µM (N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide, II-B3) |
| Comparator Or Baseline | >100 µM (N-benzyl analog, II-B2); Inactive (parent 2-hydroxy-6-phenylpyrimidine-4-carboxamide, I-A); Rivastigmine is a dual AChE/BuChE inhibitor |
| Quantified Difference | >1.1-fold lower IC50 vs. N-benzyl; Complete selectivity vs. BuChE (0% inhibition); Rivastigmine lacks AChE/BuChE selectivity |
| Conditions | Ellman's spectrophotometric assay; AChE from Electrophorus electricus; BuChE from equine serum; pH 8.0, 25°C |
Why This Matters
Procurement of the unsubstituted 6-phenylpyrimidine-4-carboxamide scaffold enables divergent N-allylation to achieve AChE-selective activity that is precluded by pre-functionalized C2 or N-substituted analogs.
- [1] Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-phenyl pyrimidines. Journal of the Chilean Chemical Society, 57(3), 1292–1294. View Source
